molecular formula C21H31N3O5S2 B2631883 1-{[1-(4-butoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine CAS No. 956978-01-1

1-{[1-(4-butoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine

Cat. No. B2631883
CAS RN: 956978-01-1
M. Wt: 469.62
InChI Key: NHZKJKBWGAWPRJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several functional groups present. These include a piperidine ring, a pyrazole ring, and two sulfonyl groups . The presence of these functional groups can significantly influence the compound’s reactivity and properties.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, compounds with similar structures are known to participate in a variety of chemical reactions. These can include electrophilic aromatic substitution, nucleophilic substitution, and various types of redox reactions .


Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3, a boiling point of 615.9±65.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.8 mmHg at 25°C . It also has a molar refractivity of 112.0±0.5 cm3, a polar surface area of 106 Å2, and a molar volume of 315.3±7.0 cm3 .

Scientific Research Applications

Antibacterial Activity

Pyrazolines have garnered attention for their antibacterial potential. Reports suggest that derivatives like our compound may exhibit antibacterial effects against various pathogens. For instance, studies have explored their impact on Gram-positive and Gram-negative bacteria, potentially providing a new avenue for drug development .

Antifungal Properties

The compound’s structure hints at antifungal activity. Investigations into its effects on fungal strains could reveal novel mechanisms of action and potential therapeutic applications. Researchers have previously identified pyrazolines as promising antifungal agents .

Antiparasitic Applications

Given the heterocyclic nature of pyrazolines, they might also exhibit antiparasitic properties. Investigating their impact on protozoan parasites or helminths could lead to valuable insights for combating neglected tropical diseases .

Anti-Inflammatory Potential

Pyrazolines have been associated with anti-inflammatory effects. By modulating inflammatory pathways, compounds like ours could contribute to managing inflammatory conditions or preventing their progression .

Antioxidant Activity

Oxidative stress plays a crucial role in various diseases. Pyrazolines, including our compound, may act as antioxidants by scavenging free radicals and reducing oxidative damage. Assessing its antioxidant potential could be worthwhile .

Neuroprotective Effects

Considering the compound’s structure, it might influence neuronal function. Investigating its impact on acetylcholinesterase (AchE) activity could shed light on potential neuroprotective properties. AchE inhibition has implications for nervous system health and behavior .

Tumor Suppression

While not directly studied for antitumor effects, pyrazolines have shown promise in related areas. Their ability to modulate cellular pathways and oxidative stress could indirectly impact tumor growth and survival. Further research is needed to explore this aspect .

properties

IUPAC Name

1-[1-(4-butoxyphenyl)sulfonyl-3,5-dimethylpyrazol-4-yl]sulfonyl-4-methylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O5S2/c1-5-6-15-29-19-7-9-20(10-8-19)30(25,26)24-18(4)21(17(3)22-24)31(27,28)23-13-11-16(2)12-14-23/h7-10,16H,5-6,11-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHZKJKBWGAWPRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)N2C(=C(C(=N2)C)S(=O)(=O)N3CCC(CC3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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